1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a compound that belongs to the class of organic compounds known as ketones, specifically featuring a pyrrole and an azepane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its role in various pharmacological applications.
This compound can be classified under:
The synthesis of 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reactant ratios, to optimize yields and minimize by-products. For instance, the use of MIL-53(Al) as a catalyst has shown promising results in enhancing reaction efficiency .
The molecular structure of 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be represented as follows:
This structure contains:
Key data regarding the molecular structure includes:
The compound can participate in several chemical reactions typical for ketones and heterocycles, including:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations, such as oxidation or reduction processes. For example, reactions with trialkylboranes have been documented for modifying the carbon framework .
The mechanism of action for 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone in biological systems may involve:
Further research is necessary to elucidate the precise biological mechanisms and targets associated with this compound.
Key physical properties include:
Chemical properties include:
Relevant spectral data (NMR, IR) can provide insights into the functional groups present and confirm the structure .
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone holds potential applications in:
Research continues into its efficacy and safety profile, making it a subject of interest in medicinal chemistry studies.
This hybrid molecule integrates two pharmacologically significant nitrogen-containing heterocycles: a seven-membered azepane ring substituted at the C3 position with a phenyl group and a pyrrole ring connected via an ethanone linker. Its structural architecture exemplifies modern strategies in bioactive molecule design, leveraging the distinct electronic, steric, and conformational properties of both heterocyclic systems. As a representative of the broader class of bicyclic amine-ketone hybrids, this compound occupies a niche at the intersection of synthetic organic chemistry and rational drug design. Its study offers insights into how synergistic integration of diverse heterocyclic motifs can yield novel chemical entities with tailored physicochemical profiles and potential biological relevance.
Nitrogen heterocycles constitute the backbone of >85% of biologically active pharmaceuticals and natural products, underscoring their indispensable role in medicinal chemistry [3] [6]. The target compound exemplifies this trend by incorporating two distinct N-heterocyclic frameworks within a single molecular architecture. The azepane ring provides a seven-membered saturated nitrogen heterocycle, characterized by enhanced conformational flexibility compared to smaller ring systems. This flexibility facilitates diverse binding modes with biological targets, while the phenyl substituent at C3 contributes π-electron density and potential for hydrophobic interactions.
The pyrrole moiety, a five-membered aromatic heterocycle, introduces planar rigidity and a distinctive dipole moment arising from its electron-rich nature. Its connection to the azepane via an ethanone linker (–CO–CH₂–) creates a semi-rigid spacer that balances molecular flexibility with defined spatial orientation. This structural arrangement is reminiscent of privileged pharmacophores observed in clinically validated drugs, such as the COX-inhibiting pyrrole derivatives ketorolac and tolmetin [8].
Table 1: Prevalence of Nitrogen Heterocycles in Pharmaceuticals
Heterocycle Type | Representative Drug Examples | FDA-Approved Drugs Containing Motif (%) |
---|---|---|
Five-membered (Pyrrole) | Ketorolac, Tolmetin | ~22% of small-molecule drugs |
Six-membered (Piperidine) | Loratadine, Risperidone | ~30% of small-molecule drugs |
Seven-membered (Azepane) | Imipramine, Buprenorphine | <5% of small-molecule drugs |
Four-membered (β-Lactam) | Penicillins, Cephalosporins | ~7% of antibiotics |
Data synthesized from pharmaceutical analyses [3] [6]
The azepane ring (hexahydroazepine) contributes critical physicochemical and structural properties to the hybrid molecule. As a saturated seven-membered ring, it adopts twist-chair conformations that can adapt to binding pockets in biological targets. The tertiary nitrogen atom enables protonation under physiological conditions, enhancing water solubility and providing a site for ionic interactions. Its conformational flexibility allows the molecule to sample low-energy states where the phenyl substituent can adopt pseudo-axial or pseudo-equatorial positions, significantly influencing molecular shape and presentation of pharmacophoric elements. The C3-phenyl group further enhances lipophilicity and provides a platform for π-π stacking interactions with aromatic residues in proteins [3] [6].
Conversely, the pyrrole ring introduces contrasting characteristics. As an electron-excessive heteroaromatic system with a high dipole moment (∼2.0 D), it participates in hydrogen bonding through its nitrogen atom and engages in dipole-dipole interactions and π-stacking. Its inherent acidity (pKa ∼17 for N–H) is mitigated in the target compound by substitution at nitrogen, forming a 1H-pyrrol-1-yl system. The ethanone linker (–CO–CH₂–) bridges the two heterocycles, providing metabolic stability compared to ester linkages while maintaining sufficient flexibility. This linker’s carbonyl group serves as a hydrogen bond acceptor, potentially enhancing target binding interactions.
Structurally related pyrrole-ethanone motifs are observed in bioactive molecules and natural products. For example, 2-(1H-pyrrol-1-yl)ethanamine functions as a building block in medicinal chemistry, while 1-(1H-pyrrol-2-yl)ethanone represents a common structural motif in flavor and fragrance compounds [5] [10]. The hybrid design thus strategically combines the azepane’s flexibility and basicity with the pyrrole’s aromaticity and polarity, creating a versatile molecular scaffold.
Table 2: Structurally Related Compounds with Azepane or Pyrrole Moieties
Compound Name | Structure | Key Features | Reference |
---|---|---|---|
1-[(3R)-3-phenylazepan-1-yl]-2-pyrrol-1-ylethanone | Azepane + pyrrole linked via ethanone | Chiral center at C3 of azepane | [2] |
phenyl(1H-pyrrol-1-yl)methanone | Directly coupled pyrrole-phenyl ketone | Lacks azepane and spacer | [4] |
2-(1H-Pyrrol-1-yl)-1-ethanamine | Pyrrole-ethylamine | Bioactive building block | [5] |
1H-Pyrrole-1-propionic acid | Pyrrole-propanoic acid | Carboxylic acid functionalization | [7] |
1-(3-Methyl-1H-pyrrol-2-yl)ethanone | Acetylated pyrrole | Methyl substituent at C3 | [9] |
Despite the pharmacological promise of hybrid nitrogen heterocycles, significant knowledge gaps persist regarding 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone and structurally analogous systems:
Synthetic Methodology Limitations: Current routes to azepane-containing hybrids often suffer from multi-step sequences with moderate yields, particularly for enantiopure forms. The stereogenic center at C3 of the azepane ring presents synthetic challenges, as existing methods for asymmetric synthesis of 3-substituted azepanes remain underdeveloped compared to smaller N-heterocycles like piperidines [3] [6].
Physicochemical Property Optimization: Hybrids containing both flexible azepane and planar pyrrole units often exhibit high lipophilicity (predicted logP >4), potentially compromising aqueous solubility and oral bioavailability. Computational studies of analogous structures indicate topological polar surface areas (TPSA) ranging from 30-50 Ų, suggesting adequate membrane permeability but potential solubility challenges [8]. Systematic structure-property relationship (SPR) studies are lacking for this specific scaffold.
Target Identification and Validation: Unlike established heterocyclic scaffolds (e.g., β-lactams, imidazoles), the biological targets for amine-ketone hybrids containing azepane and pyrrole remain largely unexplored. Molecular modeling suggests potential for interaction with G-protein coupled receptors (GPCRs) or kinases, given the prevalence of similar nitrogen-rich heterocycles in ligands for these target classes. However, experimental validation is absent [3] [6].
Solid-State Characterization: Cocrystal formation behavior—critical for pharmaceutical development—remains uninvestigated. Studies on analogous triazolyl-acetophenone systems demonstrate that heterocyclic compounds can form stable cocrystals with coformers like 2,4-dinitrophenylhydrazine (DNPH) through N–H···O, C–H···π, and π–π stacking interactions. Whether the azepane-pyrrole hybrid exhibits similar supramolecular behavior is unknown [1].
Biological Activity Profiling: Preliminary evidence suggests structural analogs possess anti-inflammatory potential. Pyrrole-cinnamic hybrids demonstrate enhanced antioxidant and lipoxygenase inhibitory activities compared to their parent molecules, attributed to synergistic effects between the heterocyclic and unsaturated carbonyl components [8]. Whether the azepane-pyrrole hybrid exhibits similar pleiotropic activities remains to be established.
These gaps highlight critical research directions for advancing this underutilized chemical scaffold toward potential therapeutic applications.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0